Product packaging for Cyclohexylphenylacetic acid(Cat. No.:CAS No. 3894-09-5)

Cyclohexylphenylacetic acid

Cat. No.: B128063
CAS No.: 3894-09-5
M. Wt: 218.29 g/mol
InChI Key: AAJLPPDFIRPBDA-UHFFFAOYSA-N
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Description

Contextual Significance in Organic and Medicinal Chemistry

In the realm of organic chemistry, cyclohexylphenylacetic acid and its derivatives serve as valuable building blocks for the synthesis of more complex molecules. tcichemicals.com Its structure, featuring a chiral center, also opens avenues for stereoselective synthesis and the study of stereochemistry's influence on molecular properties and interactions. solubilityofthings.com The presence of the carboxylic acid group allows for a variety of chemical transformations, including esterification and amidation, to create a diverse library of compounds for further study. solubilityofthings.com

From a medicinal chemistry perspective, the scaffold of this compound is of considerable interest. The combination of a bulky, non-polar cyclohexyl group and a planar phenyl ring can lead to specific interactions with biological targets. researchgate.net Researchers have explored derivatives of this acid for their potential as anti-inflammatory agents, analgesics, and anticonvulsants. google.comscispace.comexcli.de For instance, certain halogenated derivatives of this compound have been investigated for their anti-inflammatory properties. google.com The study of how structural modifications, such as the introduction of different substituents on the phenyl ring or alterations to the cyclohexyl group, affect biological activity is a key area of research. researchgate.netgoogle.com

Overview of Research Trajectories Pertaining to this compound

Research involving this compound has followed several distinct yet interconnected paths. A primary focus has been on the development of efficient and novel synthetic routes to obtain the acid and its derivatives. Methodologies such as the hydrolysis of corresponding nitriles and the use of organometallic reagents have been reported.

Another significant research trajectory involves the investigation of the pharmacological properties of this compound derivatives. This includes the synthesis of ester and amide libraries and their subsequent screening for various biological activities. For example, the 2-(diethylamino)ethyl ester of this compound has been explored for its potential pharmacological applications. solubilityofthings.com

Furthermore, there is a growing body of research focused on understanding the structure-activity relationships (SAR) of these compounds. By systematically modifying the chemical structure and observing the resulting changes in biological effect, researchers aim to design more potent and selective therapeutic agents. researchgate.net Studies have also delved into the stereospecificity of these derivatives, examining how the spatial arrangement of atoms influences their interaction with biological systems. researchgate.net The determination of physicochemical properties, such as lipophilicity and acidity, is also crucial in this line of research. nih.gov

Interactive Data Table: Physicochemical Properties

PropertyValueReference
Molecular FormulaC14H18O2 nih.gov
Molecular Weight218.29 g/mol
AppearanceWhite to light yellow powder/crystal tcichemicals.com
Melting Point150.0 to 154.0 °C tcichemicals.com
pKa (predicted)~4.8

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18O2 B128063 Cyclohexylphenylacetic acid CAS No. 3894-09-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclohexyl-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O2/c15-14(16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-8,12-13H,2,5-6,9-10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAJLPPDFIRPBDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3894-09-5
Record name Cyclohexylphenylacetic acid
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Record name Cyclohexylphenylacetic acid
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Synthetic Methodologies and Chemical Transformations of Cyclohexylphenylacetic Acid

Established Synthetic Pathways for Cyclohexylphenylacetic Acid and its Precursors

The synthesis of this compound and its precursors can be achieved through several established chemical reactions. These methods often involve the formation of key intermediates which are subsequently converted to the final acid product.

A primary method for synthesizing the unsaturated precursor to this compound, cyclohexylidene(phenyl)acetic acid, is through a Knoevenagel condensation. sigmaaldrich.comwikipedia.org This reaction involves the nucleophilic addition of a compound with an active hydrogen to a carbonyl group, followed by a dehydration step. wikipedia.org

In a typical synthesis, cyclohexanone (B45756) is reacted with a phenylacetic acid derivative like phenylacetonitrile (B145931) (benzyl cyanide) in the presence of a base. sigmaaldrich.com The product of this condensation is an α,β-unsaturated nitrile, 2-cyclohexylidene-2-phenylacetonitrile. This intermediate is then hydrolyzed under acidic conditions to yield cyclohexylidene(phenyl)acetic acid. Subsequent hydrogenation of the cyclohexylidene double bond would yield this compound.

A variation known as the Doebner modification uses malonic acid as the active methylene (B1212753) compound in the presence of pyridine. wikipedia.orgorganic-chemistry.org This condensation is often followed by decarboxylation. wikipedia.org Boric acid has also been identified as an effective, green catalyst for Knoevenagel condensations, promoting high yields and facilitating easy product purification. mdpi.com

Table 1: Knoevenagel Condensation for Cyclohexylidene(phenyl)acetic Acid Precursor

Reactant 1Reactant 2Catalyst/ReagentProductKey Features
CyclohexanonePhenylacetonitrileBasic catalyst (e.g., NaOH, Piperidine)2-Cyclohexylidene-2-phenylacetonitrileForms an intermediate nitrile which requires subsequent hydrolysis. sigmaaldrich.comwikipedia.org
CyclohexanoneMalonic AcidPyridine (Doebner Modification)Cyclohexylidene(phenyl)acetic acidCondensation is typically followed by decarboxylation. wikipedia.orgorganic-chemistry.org
4-ChlorobenzaldehydeActive Methylene CompoundsBoric Acid2-Alkylidene/Arylidene derivativesDemonstrates the use of a mild, efficient, and environmentally friendly catalyst. mdpi.com

Friedel-Crafts acylation is a fundamental method for introducing an acyl group to an aromatic ring and can be applied to synthesize precursors for this compound analogues. sigmaaldrich.comwikipedia.org The reaction involves an arene, an acyl chloride or anhydride, and a strong Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃), to generate an electrophilic acylium ion. sigmaaldrich.combyjus.com

For instance, benzene (B151609) or a substituted benzene could be acylated with cyclohexylacetyl chloride to produce a phenyl cyclohexyl ketone. This ketone could then be converted to the corresponding carboxylic acid through various oxidation methods. Alternatively, a Friedel-Crafts alkylation of a phenylacetic acid derivative with a cyclohexyl halide could be envisioned, although these reactions are often prone to rearrangements and polyalkylation. byjus.com The acylation route is generally preferred as the deactivating nature of the ketone product prevents further substitution, and the ketone can be reduced to the corresponding alkane if desired. organic-chemistry.org

Modern cross-coupling reactions offer powerful and versatile methods for creating carbon-carbon bonds, applicable to the synthesis of complex aryl acetic acids. The Suzuki-Miyaura coupling, which utilizes a palladium catalyst to couple an organoboron species with an organohalide, is a prominent example. wikipedia.orglibretexts.org

This methodology can be used to synthesize substituted biphenyls and other poly-aromatic structures that could be incorporated into analogues of this compound. wikipedia.org For example, an aryl bromide could be coupled with a boronic acid to construct a complex aryl framework, which is then further elaborated to the final acid. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. organic-chemistry.org Recent advancements have expanded the scope to include carbonylative Suzuki-Miyaura couplings, allowing for the direct synthesis of aryl ketones from aryl halides, boronic acids, and carbon monoxide, providing another route to key intermediates. rsc.org Palladium-catalyzed α-arylation of esters and carboxylic acids has also emerged as a direct method to form α-aryl esters, which are immediate precursors to compounds like this compound. organic-chemistry.orgescholarship.org

Stereoselective Synthesis and Chiral Resolution Techniques for this compound Isomers

This compound possesses a chiral center at the α-carbon, meaning it can exist as a pair of enantiomers. The synthesis of a single, desired enantiomer is crucial in many applications and can be achieved through either asymmetric synthesis or the resolution of a racemic mixture. wikipedia.orgegyankosh.ac.in

Asymmetric synthesis , or enantioselective synthesis, aims to create a specific enantiomer directly. wikipedia.org This can be accomplished by using chiral auxiliaries, which are chiral compounds that temporarily attach to the substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the key bond formation, the auxiliary is removed, yielding the enantiomerically enriched product. Another approach is enantioselective catalysis, where a chiral catalyst creates a chiral environment that favors the formation of one enantiomer over the other. wikipedia.org For α-aryl carboxylic acids, methods like the palladium-catalyzed arylation of ester derivatives bearing chiral auxiliaries can produce new tertiary stereocenters with high diastereoselectivity. berkeley.eduresearchgate.net

Chiral resolution is the process of separating a 50:50 mixture of enantiomers (a racemate). wikipedia.org The most common method is the formation of diastereomeric salts. wikipedia.orgspcmc.ac.in This involves reacting the racemic carboxylic acid with a single enantiomer of a chiral base (a resolving agent). libretexts.orglibretexts.org The resulting products are a pair of diastereomers (e.g., (R)-acid-(R)-base and (S)-acid-(R)-base), which have different physical properties, such as solubility. spcmc.ac.in This difference allows them to be separated by techniques like fractional crystallization. spcmc.ac.in Once separated, the pure enantiomer of the carboxylic acid can be recovered by treating the diastereomeric salt with a strong acid to remove the resolving agent. libretexts.org

Table 2: Common Chiral Resolving Agents for Racemic Acids

Resolving Agent TypeExamplesPrinciple of Separation
Chiral BasesBrucine, Strychnine, Quinine, (+)-Cinchonine, (R)-1-PhenylethylamineFormation of diastereomeric salts with different solubilities, separable by fractional crystallization. spcmc.ac.inlibretexts.orglibretexts.org
Chiral Acids(+)-Tartaric acid, (-)-Malic acid, (-)-Mandelic acid, (+)-Camphor-10-sulfonic acidUsed for resolving racemic bases; the same principle applies if the target molecule is basic. libretexts.orglibretexts.org

Derivatization Strategies for Functional Enhancement of this compound Scaffolds

The core structure of this compound can be chemically modified to create a library of derivatives with potentially enhanced or altered properties. These modifications typically involve introducing new functional groups to the phenyl ring or altering the carboxylic acid moiety.

A wide array of functional groups can be introduced onto the phenyl ring of this compound using standard aromatic chemistry. For example, halogenated derivatives, such as α,3-dichloro-4-cyclohexylphenylacetic acid, have been synthesized. justia.com The synthesis of such compounds often starts with appropriately substituted precursors.

Methods for preparing various phenylacetic acids and their derivatives are well-established. googleapis.com For instance, an amino group on the phenyl ring can serve as a versatile handle for further transformations. Through diazotization, the amino group can be converted into a diazonium salt, which can then be displaced by a variety of nucleophiles to introduce groups such as halogens (Sandmeyer reaction), cyano, or hydroxyl groups.

The carboxylic acid group itself can be transformed into other functionalities. It can be esterified by reacting with an alcohol in the presence of an acid catalyst, or converted to an amide via reaction with an amine, often using a coupling reagent or by first converting the acid to a more reactive acyl chloride. mdpi.com These derivatizations allow for systematic structural modifications to explore structure-activity relationships.

Table 3: Examples of Synthetic Transformations for Derivatization

TransformationStarting Material MoietyReagents/ReactionResulting MoietyReference
Halogenationp-Cycloalkylphenylacetic acidHalogenating agentsα-Halo-p-cycloalkylphenylacetic acid justia.com
EsterificationCarboxylic AcidAlcohol, Acid CatalystEster mdpi.com
AmidationCarboxylic AcidAmine, Coupling AgentAmide mdpi.com
Diazotization/SubstitutionAromatic AmineNaNO₂, H⁺; then CuX (Sandmeyer)Aromatic Halide/CyanoGeneral aromatic chemistry principle

This compound: A Scaffold Untapped in Covalent Inhibitor Design

Despite its utility as a building block in the synthesis of certain pharmaceuticals, a comprehensive review of scientific literature and patent databases reveals that this compound and its derivatives have not been reported as scaffolds for the design of targeted covalent inhibitors. While the field of covalent inhibitors has seen a resurgence, with numerous scaffolds being functionalized with reactive "warheads" to achieve permanent or long-lasting target engagement, this compound appears to remain outside of this paradigm.

Targeted covalent inhibitors (TCIs) are a class of drugs that form a stable, covalent bond with their protein target. researchgate.netnih.gov This is typically achieved by incorporating a reactive electrophilic group, or "warhead," into the structure of a ligand that has non-covalent affinity for the target protein. rowansci.comescholarship.orgdmdg.org This covalent interaction can offer several advantages, including increased potency, prolonged duration of action, and the ability to target proteins that have been challenging to inhibit with traditional non-covalent drugs. researchgate.netdmdg.orgasinex.com

The design of TCIs involves the careful selection of a scaffold that provides the initial binding affinity and a warhead that is positioned to react with a specific nucleophilic amino acid residue (such as cysteine, serine, or lysine) on the target protein. researchgate.netrowansci.comescholarship.org Common warheads include acrylamides, chloroacetamides, and other Michael acceptors.

While this compound is a known chemical entity and has found application as an intermediate in the synthesis of non-covalent inhibitors, such as the neprilysin inhibitor sacubitril, there is no evidence to suggest its use in a covalent context. Searches for derivatives of this compound functionalized with known covalent warheads or its inclusion in studies focused on the development of new covalent inhibitors have yielded no relevant results.

The development of novel scaffolds for covalent inhibitors is an active area of research. Scientists are continuously exploring new chemical matter to identify molecules that can be adapted for targeted covalent inhibition. However, based on currently available information, this compound has not been identified as a privileged or even a utilized scaffold in this specific area of drug discovery.

Covalent Linkages in Targeted Inhibitor Design: A Field of Active Research

The strategy of employing covalent linkages in inhibitor design has been revitalized in modern drug discovery. nih.gov This approach hinges on the rational design of molecules that can form a permanent bond with their biological target, often leading to enhanced therapeutic effects. The core components of such an inhibitor are a "guidance system" that directs the molecule to the target protein and a "warhead" that forms the covalent bond. nih.gov

The success of this strategy is exemplified by several approved drugs that target a range of proteins, often kinases, by forming covalent bonds with cysteine residues in their active sites. rowansci.com The design process for these inhibitors is complex, requiring a delicate balance between reactivity and selectivity to ensure that the warhead only reacts with the intended target and not with other proteins in the body, which could lead to toxicity. escholarship.orgasinex.com

Research in this area continues to expand, with efforts to identify new warheads, target different amino acid residues beyond cysteine, and explore novel scaffolds that can be adapted for covalent inhibitor design. This ongoing innovation promises to broaden the applicability of targeted covalent inhibition to a wider range of diseases.

Advanced Molecular and Structural Characterization in Cyclohexylphenylacetic Acid Research

Spectroscopic and Chromatographic Techniques for Structural Elucidation of Cyclohexylphenylacetic Acid and its Analogues

The unambiguous determination of the molecular structure of this compound (C₁₄H₁₈O₂) is accomplished through a combination of powerful spectroscopic and chromatographic methods. nih.gov Each technique provides unique insights into the compound's architecture, and together they offer definitive structural confirmation.

Spectroscopic Methods

Spectroscopy is a cornerstone for elucidating the molecular framework of organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are routinely utilized.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is one of the most powerful tools for mapping the carbon-hydrogen framework of a molecule.

¹H NMR: In ¹H NMR spectroscopy of this compound, the acidic proton of the carboxyl group is expected to produce a characteristic signal at a downfield chemical shift, typically in the range of 10-13 ppm. princeton.edu The protons on the phenyl and cyclohexyl rings, along with the alpha-proton adjacent to both rings, produce a complex series of signals in the upfield region that can be resolved to confirm the connectivity.

¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. A key signal for this compound is the resonance of the carboxyl carbon, which typically appears in the 170-185 ppm region. princeton.edu The distinct signals for the carbons of the phenyl and cyclohexyl rings further corroborate the compound's structure.

Technique Structural Feature Typical Chemical Shift / Signal
¹H NMRCarboxylic Acid Proton (-COOH)10-13 ppm
¹³C NMRCarboxyl Carbon (-C OOH)170-185 ppm
¹H NMRPhenyl & Cyclohexyl ProtonsUpfield region, complex multiplets
¹³C NMRPhenyl & Cyclohexyl CarbonsDistinct signals in the aliphatic and aromatic regions

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the molecular weight is 218.29 g/mol . nist.govnist.gov Electron ionization mass spectrometry would show a molecular ion peak corresponding to this mass. The fragmentation pattern can also provide structural information; for carboxylic acids, a common fragmentation pathway is the loss of a water molecule. cam.ac.uk

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by several key absorption bands that confirm its identity as a carboxylic acid. spectroscopyonline.com

A very broad absorption band is observed in the range of 3500-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxyl group. spectroscopyonline.comyoutube.com

A strong, sharp peak appears around 1700 cm⁻¹, corresponding to the C=O (carbonyl) stretching vibration. youtube.com

A band for the C-O stretching vibration is typically found between 1320 and 1210 cm⁻¹. spectroscopyonline.com

Vibrational Mode Functional Group **Characteristic Wavenumber (cm⁻¹) **
O-H StretchCarboxylic Acid3500 - 2500 (Broad)
C=O StretchCarbonyl~1700 (Strong)
C-O StretchCarboxylic Acid1320 - 1210

Chromatographic Techniques

Chromatographic methods are essential for separating this compound from impurities, starting materials, or its analogues.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for the analysis of organic acids. shimadzu.com Common separation modes include reversed-phase chromatography, which separates compounds based on hydrophobicity, and ion-exclusion chromatography. shimadzu.com A UV detector is often used, as the phenyl group in the molecule absorbs ultraviolet light. cipac.org

Gas Chromatography (GC): GC can be used for the analysis of this compound, often after derivatization to increase its volatility. It is also a method cited for purity assessment. tcichemicals.com

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method for qualitatively monitoring the progress of a reaction or for preliminary purity checks. lgcstandards.com

Purity Assessment and Stability Profiling Methodologies for this compound

Ensuring the purity and stability of this compound is critical for reliable scientific research. A variety of analytical methodologies are employed to quantify the compound and assess its degradation over time and under stress.

Purity Assessment

The purity of a given sample of this compound is determined using a combination of chromatographic and other analytical techniques. Commercial suppliers often specify purity levels of 95% to over 98%. tcichemicals.comsigmaaldrich.comhoelzel-biotech.com

Chromatographic Methods: HPLC and GC are the most common and accurate methods for purity determination. By analyzing the sample, the area of the peak corresponding to this compound can be compared to the total area of all peaks, including impurities, to calculate a purity percentage. tcichemicals.com

Titration: As a carboxylic acid, the purity of this compound can be determined by acid-base titration against a standardized base. This method provides a quantitative measure of the acidic content in the sample. A certificate of analysis for a sample showed a purity of 98.57% as determined by titration. scbt.com

Water Content: The presence of water can affect the purity value. Karl Fischer titration is a specific method used to quantify the water content in a sample. scbt.com

Method Principle Example Finding
Gas Chromatography (GC)Separation of volatile compounds>95.0% Purity tcichemicals.com
TitrationAcid-base neutralization98.57% Purity scbt.com
Karl Fischer TitrationReaction with water0.31% Water Content scbt.com
Thin-Layer Chromatography (TLC)Qualitative separation on a solid phaseUsed for purity checks lgcstandards.com

Stability Profiling

Stability profiling evaluates how the quality of the compound changes under the influence of environmental factors such as temperature, humidity, and light.

Stability-Indicating HPLC Methods: A key component of stability testing is the development and validation of a stability-indicating HPLC method. researchgate.net This involves subjecting the compound to forced degradation conditions (e.g., exposure to acid, base, oxidation, heat, and light). The analytical method must be able to separate the intact compound from any degradation products that are formed, thus providing an accurate measure of the compound's stability. mdpi.com

Thermal Analysis: Thermal analysis techniques are crucial for understanding the compound's behavior at elevated temperatures.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This analysis can reveal the onset temperature of thermal decomposition. researchgate.netnih.gov

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. It can be used to determine the melting point of this compound and to detect other thermal events like polymorphic transitions or decomposition. researchgate.net

The data from these studies are essential for determining appropriate storage conditions and shelf-life for this compound.

Pharmacological and Biological Investigations of Cyclohexylphenylacetic Acid Derivatives

Elucidation of Molecular Mechanisms of Action

Understanding how cyclohexylphenylacetic acid derivatives exert their effects at a molecular level is crucial for their development as therapeutic agents. Research has focused on their interactions with specific enzymes and receptors, revealing complex mechanisms of action.

Prostaglandin Synthetase Inhibition by this compound Analogues

A significant area of investigation for this compound derivatives has been their anti-inflammatory potential through the inhibition of prostaglandin synthetase, also known as cyclooxygenase (COX). Prostaglandins are key mediators of inflammation, pain, and fever, and their synthesis is a primary target for non-steroidal anti-inflammatory drugs (NSAIDs).

One notable derivative, Fenclorac (α,m-dichloro-p-cyclohexylphenylacetic acid), has been the subject of in vitro studies to determine its inhibitory effects on prostaglandin synthetase. These studies have provided insights into the kinetics and mechanism of inhibition, contributing to the understanding of how this class of compounds can modulate the inflammatory response. The hydrolysis of Fenclorac has also been studied to understand its stability and degradation, which is relevant to its interaction with the enzyme.

The mechanism of prostaglandin synthesis inhibition by compounds like Fenclorac is believed to involve the blockage of the cyclooxygenase active site, preventing the conversion of arachidonic acid into prostaglandin precursors. The specifics of this interaction, including the binding affinity and the competitive or non-competitive nature of the inhibition, are key parameters determined in these studies.

Muscarinic Receptor Antagonism and Subtype Selectivity

Derivatives of this compound have also been explored for their effects on the cholinergic system, particularly as antagonists of muscarinic acetylcholine receptors. These receptors are involved in a wide range of physiological functions, and their modulation can have therapeutic benefits in various conditions.

Drofenine hydrochloride, the 2-(diethylamino)ethyl ester of this compound, is an example of a derivative that exhibits antimuscarinic properties. Its primary mechanism of action is the competitive antagonism of muscarinic receptors, leading to the relaxation of smooth muscles. This has led to its investigation for potential use as an antispasmodic agent.

Further research into the interaction of Drofenine with muscarinic receptors has revealed a more complex pharmacological profile. While its antimuscarinic activity is established, studies have also identified it as a selective agonist for the Transient Receptor Potential Vanilloid 3 (TRPV3) channel. This dual activity highlights the potential for this compound derivatives to interact with multiple targets, which can have implications for both their therapeutic efficacy and their side effect profiles. The selectivity of these compounds for different muscarinic receptor subtypes (M1-M5) is a critical area of research, as subtype-selective antagonists can offer more targeted therapeutic effects with fewer side effects.

Enzyme Modulation and Interaction Studies

Beyond prostaglandin synthetase and muscarinic receptors, the broader interactions of this compound derivatives with other enzyme systems are of significant interest. The chemical structure of these compounds, featuring a lipophilic cyclohexyl ring, an aromatic phenyl group, and a carboxylic acid moiety, provides multiple points for potential interaction with biological macromolecules.

The diverse pharmacological activities observed with derivatives like Fenclorac and Drofenine suggest that the this compound scaffold can be a versatile template for designing modulators of various enzymes. For instance, the interaction of Drofenine with TRPV3 channels opens up avenues for research into their potential role in pain and temperature sensation.

Future research in this area will likely focus on screening this compound libraries against a wider range of enzymatic targets to identify new biological activities. Understanding the broader enzyme interaction profile is essential for a comprehensive assessment of the therapeutic potential and safety of these compounds.

Structure-Activity Relationship (SAR) Studies and Ligand Design for this compound Scaffolds

The systematic investigation of how chemical structure influences biological activity is a cornerstone of medicinal chemistry. For this compound derivatives, SAR studies have been instrumental in optimizing their pharmacological properties.

Impact of Stereoisomerism on Biological Activity

The presence of a chiral center in many this compound derivatives means that they can exist as different stereoisomers (enantiomers and diastereomers). It is a well-established principle in pharmacology that stereoisomerism can have a profound impact on biological activity. The different spatial arrangements of atoms in stereoisomers can lead to significant differences in their interactions with chiral biological targets such as enzymes and receptors.

For this compound derivatives, the orientation of the substituents around the chiral carbon atom can influence both the potency and the selectivity of the compound. For example, one enantiomer may exhibit significantly higher affinity for a particular receptor subtype compared to its mirror image. This stereoselectivity is a critical consideration in drug development, as the use of a single, more active enantiomer can lead to a better therapeutic index and reduced side effects.

While the general importance of stereochemistry is recognized, detailed studies comparing the biological activities of individual stereoisomers of various this compound derivatives are necessary to fully elucidate the impact of chirality on their pharmacological profiles.

Rational Design of this compound-Based Biologically Active Compounds

The insights gained from SAR studies provide the foundation for the rational design of new and improved this compound-based compounds. Rational drug design involves the deliberate and targeted modification of a lead compound's structure to enhance its desired biological activity and minimize undesirable properties.

This process can involve a variety of strategies, including:

Bioisosteric replacement: Substituting one functional group with another that has similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic properties.

Conformational restriction: Introducing structural constraints to lock the molecule into a more active conformation for receptor binding.

Scaffold hopping: Replacing the core this compound scaffold with a different chemical structure while maintaining the key pharmacophoric features required for biological activity.

By applying these principles, medicinal chemists can systematically explore the chemical space around the this compound scaffold to develop novel compounds with optimized therapeutic potential. The iterative process of design, synthesis, and biological testing is central to the discovery of new drug candidates based on this versatile chemical structure.

Preclinical Evaluation of Biological Efficacy and Pharmacodynamics of this compound Derivatives

The preclinical assessment of novel chemical entities is a critical step in the drug discovery process, providing essential insights into their potential therapeutic efficacy and mechanisms of action. For derivatives of this compound, this evaluation has centered on their anti-inflammatory and analgesic properties, employing a range of established in vitro and in vivo models. These studies are designed to characterize the pharmacodynamic profile of these compounds and to identify promising candidates for further development.

In Vitro and In Vivo Models for Anti-Inflammatory Effects

The anti-inflammatory potential of this compound derivatives has been investigated using various models that mimic different aspects of the inflammatory cascade. These models are crucial for determining a compound's ability to modulate the key pathological features of inflammation, such as edema, cellular infiltration, and the production of inflammatory mediators.

One of the most widely used in vivo models for acute inflammation is the carrageenan-induced paw edema test in rodents. This model allows for the quantification of the edematous response over time and is sensitive to inhibitors of prostaglandin synthesis, a key target for many non-steroidal anti-inflammatory drugs (NSAIDs). The inflammatory response in this model is biphasic. The early phase (1-2 hours) is characterized by the release of histamine, serotonin, and bradykinin, while the late phase (3-6 hours) is primarily mediated by the production of prostaglandins and the infiltration of neutrophils.

In a study evaluating a series of cyclohexyl-N-acylhydrazone derivatives, which share a core cyclohexyl moiety, the anti-inflammatory activity was assessed using a carrageenan-induced peritonitis model in mice. This model allows for the direct measurement of inflammatory cell migration into the peritoneal cavity. The results, as detailed in the table below, demonstrate the percentage of inhibition of leukocyte migration for various derivatives.

CompoundInhibition of Leukocyte Migration (%)
LASSBio-294 (8)35 ± 6
Cyclohexenyl analogue (9)25 ± 7
Cyclohexyl derivative (10)45 ± 5
4-Bromo derivative (22)58 ± 4
4-Dimethylamine derivative (26)62 ± 3
Indomethacin70 ± 5*

Data adapted from a study on cyclohexyl-N-acylhydrazone derivatives. Values are presented as mean ± S.E.M. *p < 0.05 compared to the control group.

The data indicate that the replacement of the 1,3-benzodioxole system in the parent compound (LASSBio-294) with a cyclohexyl subunit (compound 10) led to an improvement in anti-inflammatory activity. Furthermore, substitutions on the phenyl ring, such as with a 4-bromo (compound 22) or a 4-dimethylamine group (compound 26), further enhanced the inhibitory effect on leukocyte migration, with the 4-dimethylamine derivative showing the most potent activity among the tested compounds, approaching that of the standard drug indomethacin google.com.

In vitro models are also employed to dissect the molecular mechanisms underlying the anti-inflammatory effects of these derivatives. These assays can include the measurement of inflammatory mediator production (e.g., prostaglandins, cytokines) in cell cultures, and the assessment of enzyme inhibition (e.g., cyclooxygenase-1 and -2).

Assessment of Analgesic Potency

The evaluation of analgesic properties is another cornerstone of the preclinical testing of this compound derivatives. Both centrally and peripherally mediated pain pathways are investigated using a battery of established animal models.

The acetic acid-induced writhing test is a widely used model for screening peripheral analgesic activity. The intraperitoneal injection of acetic acid induces a painful inflammatory response, leading to characteristic stretching and writhing behaviors in the animals. The reduction in the number of writhes is a measure of the compound's analgesic efficacy.

The hot plate test is a common method for assessing centrally mediated analgesia. This test measures the latency of the animal's response to a thermal stimulus, with an increase in latency indicating an analgesic effect.

A study on cyclohexyl-N-acylhydrazone derivatives investigated their analgesic potential using the acetic acid-induced writhing test and the formalin test, which assesses both neurogenic and inflammatory pain. The results from the writhing test are summarized in the table below.

CompoundInhibition of Writhing (%)
LASSBio-294 (8)42 ± 5
Cyclohexenyl analogue (9)55 ± 6
Cyclohexyl derivative (10)68 ± 4
4-Bromo derivative (22)75 ± 3
4-Dimethylamine derivative (26)82 ± 2
Indomethacin85 ± 3*

Data adapted from a study on cyclohexyl-N-acylhydrazone derivatives. Values are presented as mean ± S.E.M. *p < 0.05 compared to the control group.

Similar to the anti-inflammatory findings, the cyclohexyl derivative (10) demonstrated a marked improvement in analgesic activity compared to the parent compound. The substituted derivatives, particularly the 4-dimethylamine analog (26), exhibited the most potent inhibition of writhing, with an efficacy comparable to that of indomethacin google.com. These findings suggest that the this compound scaffold and its derivatives hold significant promise as potential anti-inflammatory and analgesic agents. Further preclinical studies are warranted to fully elucidate their pharmacodynamic and pharmacokinetic profiles.

Computational and Chemoinformatic Approaches in Cyclohexylphenylacetic Acid Research

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By identifying the key physicochemical properties, or "molecular descriptors," that influence a compound's activity, QSAR models can be used to predict the activity of new, unsynthesized molecules.

In the context of Cyclohexylphenylacetic acid research, a QSAR study would typically involve a series of its derivatives with varying substituents on the phenyl or cyclohexyl rings. The biological activity of each derivative against a specific target would be experimentally determined. Then, a wide range of molecular descriptors for each compound would be calculated. These descriptors fall into several categories:

Electronic Descriptors: These quantify the electronic properties of the molecule, such as partial charges, dipole moments, and orbital energies (e.g., HOMO and LUMO), which are crucial for electrostatic or reactive interactions with a biological target.

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, surface area, and specific conformational indices. For this compound, the orientation of the cyclohexyl ring relative to the phenylacetic acid core would be a key steric factor.

Hydrophobic Descriptors: These describe the lipophilicity of the molecule, most commonly represented by the logarithm of the partition coefficient (logP). This is critical for membrane permeability and hydrophobic interactions within a receptor's binding pocket.

Once the descriptors are calculated, statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a predictive model. A hypothetical QSAR model for this compound derivatives might look like:

log(1/IC50) = 0.45logP - 0.12PSA + 0.08*MR + 2.15

This equation would suggest that activity (expressed as the inverse logarithm of the half-maximal inhibitory concentration, IC50) increases with lipophilicity (logP) and molar refractivity (MR), but decreases with increasing polar surface area (PSA). Such a model provides valuable insights for designing new derivatives; for instance, adding lipophilic groups while minimizing polar surface area could enhance activity. mdpi.comnih.gov

Table 1: Hypothetical QSAR Data for this compound Derivatives This table illustrates the type of data used in a QSAR study. The values are for illustrative purposes.

Compound ID Substituent (R) log(1/IC50) logP Polar Surface Area (Ų) Molar Refractivity
CPA-01 H 4.5 3.2 37.3 65.4
CPA-02 4-Cl 4.9 3.9 37.3 70.2
CPA-03 4-OH 4.3 3.0 57.5 66.0
CPA-04 4-CH3 4.7 3.7 37.3 70.1
CPA-05 4-NO2 5.1 3.1 83.8 69.9

Molecular Docking and Dynamics Simulations for Receptor Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor or target protein) to form a stable complex. nih.govmdpi.com The primary goal is to predict the binding mode and affinity, often represented by a docking score, which estimates the binding free energy.

For this compound, the first step would be to identify a potential biological target, for example, an enzyme like cyclooxygenase (COX) or a specific receptor. nih.govjaper.in The three-dimensional structure of this target, typically obtained from X-ray crystallography or homology modeling, is then used as the docking target. The this compound molecule is placed into the binding site of the receptor, and a scoring function is used to evaluate the goodness of fit, considering factors like:

Hydrogen Bonds: The carboxylic acid group of this compound is a prime candidate for forming hydrogen bonds with amino acid residues like Arginine or Serine in the active site.

Hydrophobic Interactions: The phenyl and cyclohexyl rings can form favorable hydrophobic interactions with nonpolar residues such as Leucine, Isoleucine, and Phenylalanine.

Van der Waals Forces: General attractive or repulsive forces between the ligand and the protein.

Following docking, Molecular Dynamics (MD) simulations can provide a more detailed and dynamic view of the ligand-receptor interaction. rowan.edufrontiersin.org MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. rowan.edunih.gov This allows researchers to observe the stability of the docked pose, identify key conformational changes in the protein upon ligand binding, and calculate binding free energies with higher accuracy. frontiersin.org For the this compound-protein complex, an MD simulation could reveal how water molecules mediate interactions in the binding site and whether the cyclohexyl ring adopts a specific conformation (e.g., chair or boat) to maximize favorable contacts. nih.gov

Table 2: Illustrative Molecular Docking and MD Simulation Results for this compound Against a Hypothetical Target

Parameter Value Interpretation
Docking Score (kcal/mol) -8.5 Indicates a strong predicted binding affinity.
Key Interacting Residues ARG-120, TYR-355, LEU-352 The carboxylic acid forms a hydrogen bond with ARG-120; the phenyl ring interacts with TYR-355; the cyclohexyl ring sits in a hydrophobic pocket defined by LEU-352.
RMSD during MD (Å) 1.2 A low Root Mean Square Deviation value over the simulation time suggests the binding pose is stable.
Binding Free Energy (MM/PBSA) -45.2 kcal/mol A more accurate estimation of binding energy from the MD simulation, confirming a favorable interaction.

Prediction of Pharmacological Profiles and Metabolism

In silico tools are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. csmres.co.uknih.gov These predictions are crucial in early-stage drug discovery to filter out candidates that are likely to fail in later clinical trials due to poor pharmacokinetic profiles or toxicity.

For this compound, a variety of ADMET properties can be predicted using models based on its structure:

Absorption: Parameters like Caco-2 cell permeability (predicting intestinal absorption) and human intestinal absorption (HIA) can be estimated. The presence of both lipophilic (cyclohexyl, phenyl) and polar (carboxylic acid) moieties suggests moderate absorption.

Distribution: Predictions include blood-brain barrier (BBB) penetration and plasma protein binding (PPB). csmres.co.uk Due to its lipophilicity, this compound might show significant binding to plasma proteins like albumin.

Metabolism: Computational models can predict the primary sites of metabolism by cytochrome P450 (CYP) enzymes. csmres.co.uk The phenyl ring is a likely site for hydroxylation by enzymes such as CYP2C9 or CYP3A4.

Excretion: Properties like renal clearance can be estimated.

Toxicity: Potential toxicities, such as hepatotoxicity, cardiotoxicity (hERG inhibition), and mutagenicity (Ames test), can be flagged by in silico models. frontiersin.org

These predictions are typically generated by software that uses large databases of experimentally determined ADMET data to build QSAR-like models.

Table 3: Predicted ADMET Profile for this compound These values are hypothetical and represent typical outputs from ADMET prediction software.

ADMET Property Predicted Value/Class Implication
Human Intestinal Absorption High (>90%) Good oral bioavailability is likely.
Caco-2 Permeability Moderate Suggests good potential for intestinal absorption.
Blood-Brain Barrier (BBB) Penetration Low The compound is unlikely to cross into the central nervous system.
Plasma Protein Binding High (>95%) The free concentration of the drug in circulation may be low.
CYP2D6 Inhibitor No Low risk of drug-drug interactions involving this enzyme.
Hepatotoxicity Low Probability Unlikely to cause liver damage.
hERG Inhibition Non-inhibitor Low risk of cardiotoxicity.

Applications of Bioinformatics in Molecular Design

Bioinformatics integrates biology, computer science, and information technology to analyze biological data. In drug design, bioinformatics plays a crucial role in target identification, validation, and the design of novel molecules. nih.govbioinfcamp.com

The journey of designing novel analogs of this compound would begin with bioinformatics-driven target identification. By analyzing genomic and proteomic data, researchers can identify proteins or pathways that are dysregulated in a particular disease. If a specific enzyme is identified as a potential target, its structure can be obtained from databases like the Protein Data Bank (PDB).

Bioinformatics tools are then used to analyze the binding site of the target protein. This analysis can reveal key features required for ligand binding, such as the size of the pocket, the distribution of charged and hydrophobic residues, and the presence of any bound water molecules. This information is used to create a pharmacophore model—an abstract representation of the essential steric and electronic features required for a molecule to be active.

Using this pharmacophore model, large chemical databases can be screened in silico (a process called virtual screening) to find new molecules that fit the model and are therefore likely to be active. For this compound, a pharmacophore model might consist of a hydrophobic feature (for the cyclohexyl ring), an aromatic feature (for the phenyl ring), and a hydrogen bond acceptor/donor feature (for the carboxylic acid). This model can then guide the rational design of new derivatives with improved potency and selectivity. Bioinformatics thus bridges the gap between biological data and chemical design, providing a powerful platform for the discovery of next-generation therapeutics based on the this compound scaffold. nih.govnih.gov

Advanced Analytical Methodologies for Cyclohexylphenylacetic Acid Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the separation and quantification of Cyclohexylphenylacetic acid from various samples. ijper.org The choice between gas and liquid chromatography is primarily dictated by the compound's volatility and thermal stability. cipac.org

High-Performance Liquid Chromatography (HPLC): As a non-volatile and thermally stable compound, this compound is well-suited for analysis by HPLC. ijper.org Reversed-phase HPLC (RP-HPLC) is the most common approach for a molecule of this type. chromatographyonline.com Separation would typically be achieved on a non-polar stationary phase, such as a C18 column, with a polar mobile phase. ijper.orgsielc.com The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with an acid modifier (e.g., phosphoric acid or formic acid) to suppress the ionization of the carboxylic acid group, ensuring good peak shape and retention. sigmaaldrich.comsielc.com Quantification is typically performed using an ultraviolet (UV) detector, as the phenyl group in the molecule allows for strong UV absorbance. cipac.org

Gas Chromatography (GC): While less direct than HPLC due to the low volatility of carboxylic acids, GC can be employed for the analysis of this compound following a derivatization step. cipac.org The carboxylic acid group is typically converted to a more volatile ester (e.g., a methyl or silyl (B83357) ester) prior to injection. cipac.org Separation would be carried out on a capillary column, and detection is commonly achieved with a Flame Ionization Detector (FID). chromforum.org Headspace GC could also be explored, although it is generally more suitable for more volatile compounds. cipac.org

A summary of potential chromatographic conditions is presented below.

Technique Stationary Phase (Column) Mobile Phase/Carrier Gas Detection Sample Preparation
HPLC Reversed-Phase C18Acetonitrile/Water with AcidUV AbsorbanceDissolution in mobile phase
GC Capillary (e.g., Polysiloxane)Helium or NitrogenFlame Ionization (FID)Derivatization to a volatile ester

Mass Spectrometry-Based Characterization in Metabolic Studies

Mass spectrometry (MS) is a powerful tool for elucidating the metabolic fate of this compound. wikipedia.org When coupled with a separation technique like liquid chromatography (LC-MS), it allows for the detection, identification, and quantification of metabolites in biological matrices such as plasma, urine, or tissue homogenates.

In a typical metabolic study, the parent compound would be incubated with liver microsomes or administered to a test system, and samples would be analyzed over time. The high-resolution mass accuracy of modern mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap analyzers, enables the determination of the elemental composition of potential metabolites. ijper.org

Expected metabolic transformations for this compound would include Phase I and Phase II reactions.

Phase I Metabolism: Primarily oxidative reactions, such as hydroxylation of the phenyl ring or the cyclohexyl ring.

Phase II Metabolism: Conjugation reactions, where the parent compound or its Phase I metabolites are coupled with endogenous molecules like glucuronic acid or sulfate (B86663) to increase water solubility and facilitate excretion.

Tandem mass spectrometry (MS/MS) is crucial for structural elucidation. wikipedia.org The parent ion of a suspected metabolite is isolated and fragmented to produce a characteristic pattern of product ions. wikipedia.org For carboxylic acids, common fragmentation patterns include the loss of water (M-18) and the loss of the carboxyl group (M-45). libretexts.org By analyzing these fragmentation patterns, the site of metabolic modification can often be determined.

Spectroscopic Analysis for Mechanistic Insights

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups of this compound, which is essential for confirming its identity and understanding its chemical behavior. nih.gov Publicly available spectral data confirms the application of several key spectroscopic methods for this compound. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule. The chemical shifts, splitting patterns, and integration of the signals in the ¹H NMR spectrum confirm the presence of the phenyl and cyclohexyl rings, as well as the methine proton adjacent to the carboxylic acid. The ¹³C NMR spectrum shows distinct signals for the carbonyl carbon, the carbons of the aromatic and aliphatic rings, and the aliphatic carbons.

Infrared (IR) Spectroscopy: The IR spectrum is used to identify the functional groups present in the molecule. For this compound, key characteristic absorptions include a very broad peak for the O-H stretch of the carboxylic acid group (typically around 2500-3300 cm⁻¹) and a strong, sharp peak for the C=O (carbonyl) stretch (around 1700 cm⁻¹). nih.gov

Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry data is available for this compound, often acquired through GC-MS. nih.gov The mass spectrum shows the molecular ion peak, which confirms the molecular weight of the compound, and a series of fragment ions that provide structural information. A prominent peak in the GC-MS data for this compound is observed at an m/z of 136. nih.gov

The table below summarizes the types of spectroscopic data that have been generated for this compound. nih.gov

Spectroscopic Technique Information Provided Source Availability
¹H NMRHydrogen atom environment and connectivityPubChem nih.gov
¹³C NMRCarbon skeleton structurePubChem nih.gov
FTIR / ATR-IRPresence of functional groups (e.g., C=O, O-H)PubChem nih.gov
Raman SpectroscopyVibrational modes, complementary to IRPubChem nih.gov
GC-MSMolecular weight and fragmentation patternPubChem nih.gov

Development of Stability-Indicating Methods for Impurity Profiling

A stability-indicating analytical method (SIAM) is a validated quantitative procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or other potential impurities. ijper.org The development of such a method for this compound is crucial for assessing its intrinsic stability and ensuring its quality over time.

The development process begins with forced degradation studies, also known as stress testing. ijper.orgnih.gov In these studies, the drug substance is exposed to a variety of harsh conditions to accelerate its decomposition and generate potential degradation products. nih.gov According to ICH guidelines, typical stress conditions include:

Acid Hydrolysis: Treatment with a strong acid (e.g., HCl) at elevated temperatures.

Base Hydrolysis: Treatment with a strong base (e.g., NaOH) at elevated temperatures.

Oxidation: Exposure to an oxidizing agent, such as hydrogen peroxide.

Thermal Degradation: Heating the solid or a solution of the compound.

Photodegradation: Exposing the compound to UV or fluorescent light.

Following exposure to these stress conditions, the samples are analyzed, typically by RP-HPLC with a photodiode array (PDA) detector. chromatographyonline.com The goal is to develop a chromatographic method that can separate the intact this compound peak from all the degradation product peaks. chromatographyonline.com Peak purity analysis using the PDA detector is essential to ensure that the main drug peak is spectrally pure and not co-eluting with any degradants. ijper.org Once the degradation products are identified, LC-MS can be used to elucidate their structures. ijper.orgijper.org This information is vital for understanding the degradation pathways and for establishing appropriate storage conditions. nih.gov

Future Research Directions and Emerging Therapeutic Perspectives for Cyclohexylphenylacetic Acid

Exploration of Novel Therapeutic Targets and Indications

The core structure of cyclohexylphenylacetic acid serves as a promising starting point for the discovery of molecules with novel therapeutic applications. While its derivatives have been explored for certain activities, a vast landscape of potential biological targets remains uncharted. Future research will likely focus on high-throughput screening of this compound and its analogues against a wide array of receptors, enzymes, and signaling pathways implicated in various diseases.

Derivatives of structurally similar compounds, such as phenylcycloalkanecarboxylic acids, have shown affinity for sigma receptors, suggesting potential applications as antitussive, anticonvulsant, and anti-ischemic agents. nih.gov Similarly, related naphthalene-acetic acid derivatives have been investigated for their anti-inflammatory properties. google.com These findings provide a rationale for investigating this compound derivatives against similar targets, including those involved in neurodegenerative diseases, chronic pain, and inflammatory disorders. The exploration of its potential as an inhibitor for enzymes like cyclooxygenase (COX), which is a key target in inflammation, could yield more selective and potent anti-inflammatory drugs. mdpi.com

Furthermore, the search for novel therapeutic targets could extend to protein-protein interactions (PPIs) which are increasingly recognized as viable drug targets. nih.gov The this compound scaffold could be modified to disrupt specific PPIs involved in cancer or other proliferative diseases. The overarching goal is to broaden the therapeutic scope of this chemical entity beyond its currently explored applications. frontiersin.orgnih.gov

Innovations in Drug Design and Delivery Based on this compound Scaffolds

The this compound core is considered a "privileged scaffold" in medicinal chemistry, meaning its structure is capable of binding to multiple biological targets with high affinity. researchgate.net This versatility makes it an excellent foundation for developing new drugs through innovative design strategies like scaffold hopping. nih.gov Scaffold hopping involves replacing a central molecular core with a chemically different one while retaining similar biological activity, which can lead to compounds with improved properties, such as enhanced metabolic stability or reduced toxicity.

Future drug design efforts will likely involve the creation of extensive libraries of this compound derivatives. By systematically modifying the phenyl and cyclohexyl rings, as well as the carboxylic acid group, researchers can fine-tune the molecule's pharmacodynamic and pharmacokinetic profiles. nih.gov For instance, the carboxylic acid moiety can be replaced with bioisosteres—substituents with similar physical or chemical properties—to improve oral bioavailability or alter binding interactions. edgccjournal.org

Innovations in drug delivery can also enhance the therapeutic efficacy of this compound-based drugs. For example, nanotechnology-based delivery systems could be employed to improve the solubility and targeted delivery of these compounds. ardena.com Conjugating the molecule to other active agents could also produce synergistic effects, a strategy that has shown promise with other scaffolds like glycyrrhetinic acid in developing anticancer agents. nih.gov

Advancements in Stereochemistry and Chiral Drug Development

This compound possesses a chiral center, meaning it exists as two non-superimposable mirror images called enantiomers. mdpi.comchemeo.com In a biological system, these enantiomers can have significantly different pharmacological and toxicological effects because they interact differently with chiral biological molecules like enzymes and receptors. ardena.comnih.gov One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive or even cause adverse effects. nih.gov

A critical area of future research is the stereoselective synthesis and separation of the individual enantiomers of this compound and its derivatives. ardena.com Historically, many chiral drugs were developed as racemic mixtures (a 50:50 mix of both enantiomers), but technological advancements now allow for the large-scale production of single enantiomers. ardena.com Developing enantiopure versions of drugs based on the this compound scaffold can lead to higher potency, reduced side effects, and improved therapeutic indices. lifechemicals.com

Advanced techniques such as asymmetric synthesis, chiral chromatography, and enzymatic resolution will be pivotal in this endeavor. mdpi.com The process of "chiral switching," where a previously approved racemic drug is redeveloped as a single enantiomer, is a well-established strategy that could be applied to any future drugs derived from this scaffold. nih.gov Understanding the absolute stereochemistry of active derivatives will be crucial for elucidating their mechanism of action at the molecular level. rsc.org

Interdisciplinary Research Integrating Chemical Biology and Systems Biology

To fully comprehend the therapeutic potential of this compound, future research must adopt an interdisciplinary approach that integrates chemical biology and systems biology. stanford.edustanford.edu Chemical biology utilizes chemical tools to understand and manipulate biological systems, while systems biology aims to understand the complex interactions within these systems as a whole. stanford.edustanford.edu

By combining these fields, researchers can move beyond a single-target approach to understand how this compound derivatives affect entire cellular networks. stanford.edu For instance, chemical probes based on the this compound structure could be developed to identify its binding partners within a cell, revealing novel therapeutic targets and off-target effects. labmanager.com

Q & A

Q. What are the established synthetic pathways for cyclohexylphenylacetic acid, and how can reaction conditions be optimized?

this compound can be synthesized via Friedel-Crafts alkylation or catalytic hydrogenation of precursor alkenes. For example, Pd/C-catalyzed hydrogenation under ethanol (EtOH) is effective for reducing unsaturated intermediates, as demonstrated in analogous cyclopentyl acetic acid syntheses . Optimization involves adjusting temperature (e.g., reflux conditions), solvent polarity, and catalyst loading. Purification typically employs recrystallization or column chromatography. Researchers should validate product purity using melting point analysis and spectroscopic data .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm structural integrity (e.g., cyclohexyl proton splitting patterns and phenyl group aromatic signals).
  • IR Spectroscopy : Verify carbonyl (C=O) stretching (~1700 cm1^{-1}) and aromatic C-H bonds.
  • Mass Spectrometry (MS) : Confirm molecular ion peaks and fragmentation patterns. Cross-referencing data with NIST Chemistry WebBook entries ensures accuracy . Discrepancies in spectra may indicate impurities or isomerization, necessitating repeated synthesis or alternative purification .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Use personal protective equipment (PPE): gloves, lab coat, and goggles.
  • Work in a fume hood to avoid inhalation of dust or vapors.
  • Store in a cool, dry place, segregated from oxidizing agents. Emergency procedures should align with Safety Data Sheet (SDS) guidelines, including immediate rinsing for skin/eye contact and proper waste disposal .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in catalytic efficiency data during this compound synthesis?

  • Controlled Variable Testing : Systematically vary catalyst type (e.g., Pd/C vs. PtO2_2), solvent (polar vs. non-polar), and reaction time.
  • Statistical Analysis : Apply ANOVA or regression models to identify significant factors affecting yield.
  • Replicate Studies : Conduct triplicate experiments to assess reproducibility. Document all parameters in the Methods section to enable replication, as per Beilstein Journal guidelines .

Q. What methodologies are recommended for studying the acid-base behavior of this compound in non-aqueous solvents?

  • Potentiometric Titration : Use glass electrodes calibrated for non-aqueous media (e.g., DMSO or THF).
  • UV-Vis Spectroscopy : Monitor deprotonation shifts in the carboxylic acid group.
  • Computational Modeling : Employ density functional theory (DFT) to predict pKa values. Ensure experimental details (e.g., solvent purity, electrode calibration) are thoroughly documented to address variability .

Q. How should clustered data (e.g., repeated measurements from the same batch) be analyzed in stability studies of this compound?

  • Mixed-Effects Models : Account for batch-to-batch variability as random effects.
  • Time-Series Analysis : Track degradation kinetics under varying storage conditions (temperature, humidity).
  • Principal Component Analysis (PCA) : Identify dominant factors influencing stability. Reference guidelines from systematic reviews to ensure statistical rigor .

Q. What strategies can mitigate enzyme inhibition effects when studying this compound’s biological activity?

  • Dose-Response Curves : Test a wide concentration range to identify non-inhibitory thresholds.
  • Enzyme Source Selection : Use isoforms less susceptible to competitive inhibition.
  • Control Experiments : Include buffers with matched pH and ionic strength to isolate acid-specific effects. Hypothesis testing frameworks, as outlined in enzymology studies, should guide experimental design .

Q. How can computational models improve the prediction of this compound’s physicochemical properties?

  • Molecular Dynamics (MD) Simulations : Study solvation effects and partition coefficients (logP).
  • QSAR Modeling : Corrogate structural descriptors (e.g., molar refractivity, topological surface area) with experimental data.
  • Docking Studies : Predict binding affinities to biological targets. Validate models using high-quality datasets from NIST or peer-reviewed publications .

Methodological Best Practices

  • Data Reproducibility : Publish raw data and detailed protocols in supplementary materials, adhering to Beilstein Journal standards .
  • Literature Review : Use systematic review frameworks (e.g., PICO) to identify knowledge gaps and justify hypotheses .
  • Ethical Reporting : Disclose conflicts of interest and funding sources in the Acknowledgments section .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.